L-Tyrosine hydrazide

Vue d'ensemble

Description

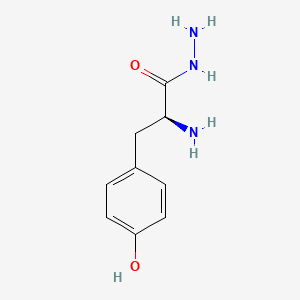

L-Tyrosine hydrazide is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a hydrazide group (-CONHNH2) attached to the carboxyl end of the L-tyrosine molecule. This compound has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is primarily used in peptide synthesis and bioconjugation applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Tyrosine hydrazide can be synthesized through the reaction of L-tyrosine with hydrazine hydrate. The reaction typically involves the following steps:

- Dissolving L-tyrosine in an appropriate solvent such as ethanol or water.

- Adding hydrazine hydrate to the solution.

- Heating the mixture under reflux conditions for several hours.

- Cooling the reaction mixture and isolating the product by filtration or crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors to mix L-tyrosine and hydrazine hydrate.

- Controlling the reaction temperature and time to optimize yield.

- Employing purification techniques such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

L-Tyrosine hydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Hydrazones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Bioconjugation and Polymer Chemistry

Overview : L-Tyrosine hydrazide is increasingly used in bioconjugation processes, where it serves as a reactive component for forming dynamic covalent bonds with various biomolecules and synthetic polymers.

Key Applications :

- Thermoresponsive Copolymers : this compound can be attached to bisaldehyde-functionalized copolymer chains via reversible acylhydrazone linkages. This process results in the formation of biodynamic copolymers that exhibit responsive behavior to temperature and pH, making them suitable for drug delivery systems and tissue engineering applications .

- Hybrid Materials : The incorporation of this compound into polymer matrices allows for the development of biohybrid materials that combine the properties of biomacromolecules with synthetic polymers, enhancing their functionalities for therapeutic uses .

Protein Chemical Modification

Overview : The compound is utilized for selective modification of tyrosine residues in proteins, enhancing their properties for research and therapeutic applications.

Key Findings :

- Catalytic Approaches : Various catalytic methods have been developed to modify tyrosine residues using enzymes like laccase and peroxidase. These methods allow for site-selective modifications with minimal oxidative damage to proteins .

- Case Study - Human Serum Albumin (HSA) : Research demonstrated that laccase-catalyzed reactions could efficiently functionalize HSA with fewer side reactions compared to traditional methods, highlighting the potential of this compound in creating modified proteins for drug delivery .

Analytical Chemistry

Overview : this compound plays a significant role in analytical chemistry, particularly in the derivatization of compounds for mass spectrometry.

Applications :

- Derivatization Agent : It has been used as a derivatizing agent in charged microdroplet-based reactions to enhance the detection of various analytes, such as bile acids and steroids. For instance, distinct ion peaks were observed when this compound was used to tag cortisone derivatives during mass spectrometry analysis .

- Case Study - Cortisone Derivatization : In a study involving cortisone, the use of this compound allowed for the identification of isomeric products through advanced mass spectrometric techniques, demonstrating its utility in complex analytical applications .

Coordination Chemistry

Overview : this compound has been explored for its ability to form complexes with trivalent lanthanides.

Key Findings :

Mécanisme D'action

The mechanism of action of L-Tyrosine hydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Tyrosinol hydrochloride

- D-Tyrosinol hydrochloride

- 3-Chloro-L-tyrosine

- DL-3-Phenylserine hydrate

- DL-Tyrosine

- L-Lysine hydrate

- O-tert-Butyl-L-tyrosine

Uniqueness

L-Tyrosine hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and properties. This makes it particularly useful in peptide synthesis and bioconjugation applications, where it can form stable linkages with other molecules .

Activité Biologique

L-Tyrosine hydrazide is a derivative of the amino acid tyrosine, characterized by the presence of a hydrazide functional group. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including its interactions with proteins, potential therapeutic applications, and its role in bioconjugation.

This compound can be synthesized through various methods, often involving the hydrazinolysis of L-tyrosine derivatives. It exhibits a high degree of optical purity, with an optical rotation of in 1 M HCl . The compound is typically utilized in biochemical applications due to its ability to form stable complexes with metal ions and its reactivity towards electrophiles.

Protein Interactions

- Enzymatic Modifications : this compound has been shown to participate in enzymatic reactions that modify tyrosine residues in proteins. For instance, it can be used as a substrate for protein tyrosine kinases, which are critical for various signaling pathways in cells . The incorporation of this compound into proteins can enhance their stability and functionality.

- Bioconjugation : This compound is also employed in bioconjugation strategies, where it reacts with aldehydes to form acylhydrazone linkages. This reaction is reversible and allows for the attachment of various biomolecules to polymer chains, enhancing their therapeutic properties . A study demonstrated that this compound could effectively form conjugates with thermoresponsive copolymers, indicating its potential use in drug delivery systems .

- Resolution of Amino Acids : this compound has been utilized to resolve racemic mixtures of amino acids into their enantiomers with high efficiency . This property is particularly valuable in pharmaceutical applications where specific enantiomers exhibit different biological activities.

Case Study 1: Tumor Uptake and Imaging

A study investigated the use of this compound labeled with technetium-99m for imaging breast tumors in rats. The compound demonstrated moderate tumor uptake, suggesting its potential application in diagnostic imaging . Although metabolite analysis was not performed, the initial findings indicate that this compound could serve as a useful tracer in cancer diagnostics.

Case Study 2: Protein Modification Techniques

Research on selective protein modification using this compound highlighted its role in enhancing the selectivity and efficiency of modifications on tyrosine residues. Techniques utilizing peroxidase and laccase showed that this compound could label proteins effectively while minimizing oxidative damage . This finding is crucial for developing therapeutic proteins that retain their biological activity post-modification.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIXENPCUPDSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NN)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7662-51-3 | |

| Record name | Tyrosine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.